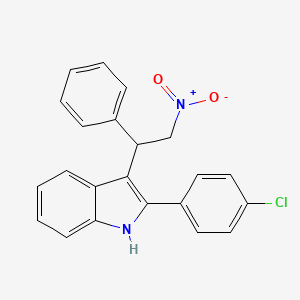
2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole, also known as SDB-006, is a synthetic cannabinoid that has gained popularity as a research chemical. It is a member of the indole family of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. SDB-006 has been used in scientific research to study the mechanism of action of synthetic cannabinoids and their effects on the body.
Applications De Recherche Scientifique
Phospholipase A2α Inhibitors : A study by Tomoo et al. (2014) focused on the design, synthesis, and evaluation of indole-based inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in various inflammatory and allergic conditions. The study identified compounds with significant inhibitory activity against cPLA2α.
Synthesis of Tryptamine Precursors : Research by Chen et al. (2013) explored the Michael addition of aliphatic aldehydes to indolylnitroalkenes using organocatalysts. This methodology is significant for synthesizing optically pure tryptamine precursors, which are valuable in pharmaceutical and biological research.
Fluorescence Probes : Singh and Asefa (2009) investigated the interaction of various 3-styrylindoles with bovine serum albumin (BSA) using fluorescence spectroscopy, as detailed in their study here. These compounds show potential as fluorescence probes for studying protein, polymer, and micelle microenvironments.
Synthesis of Nitroindoles : Pelkey et al. (1999) focused on the nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole to synthesize various 3-substituted-2-nitroindoles Pelkey et al., 1999. This method is valuable for creating compounds with potential biological activity.
Novel Diorganosilicon(IV) Complexes : Singh and Nagpal (2005) synthesized novel fungicides and bactericides based on indole-2,3-dione derivatives, revealing their antimicrobial activity and reduced toxicity compared to standard fungicides Singh & Nagpal, 2005.
Macroheterocycles Containing Phosphorus and Nitrogen : Babu et al. (2007) synthesized indole derivatives containing phosphorus and nitrogen, exploring their potential applications Babu et al., 2007.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-17-12-10-16(11-13-17)22-21(18-8-4-5-9-20(18)24-22)19(14-25(26)27)15-6-2-1-3-7-15/h1-13,19,24H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZSNIYKSNOYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

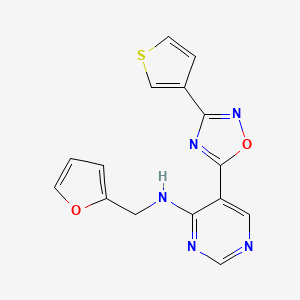
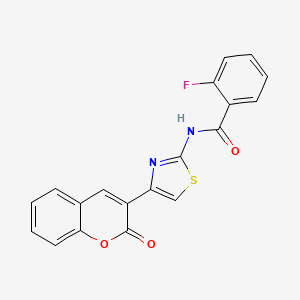
![2-Chloro-1-[3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]propan-1-one](/img/structure/B2626547.png)
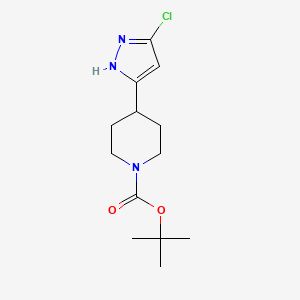

![N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2626551.png)
![ethyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2626553.png)
![Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B2626558.png)
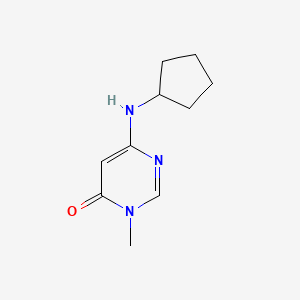
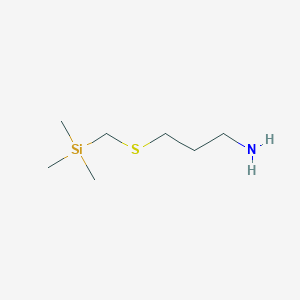

![4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2626563.png)

